![molecular formula C15H24N6O2 B5655816 1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5655816.png)

1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazaspirocycles, including compounds similar to 1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one, involves multistep synthetic routes. These routes typically involve the initial formation of a spirocyclic core followed by functionalization with various groups. For example, the synthesis of 1,4,9-triazaspiro[5.5]undecane derivatives involves bromination and cyanoethylation steps, indicating a complex synthetic pathway that might be applicable for synthesizing related triazaspirocycles (Kuroyan et al., 1986).

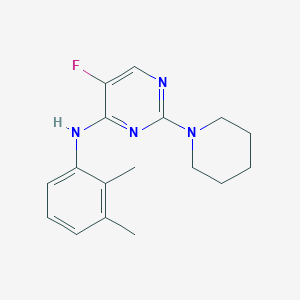

Molecular Structure Analysis

The molecular structure of triazaspirocycles is characterized by the presence of a spiro linkage connecting two or more heterocyclic rings. This unique structural feature often results in compounds with a rigid framework, which can influence their chemical reactivity and interactions with biological targets. X-ray crystallography is a common tool used to determine the precise molecular structure of these compounds, providing insights into their stereochemistry and conformation (Zeng et al., 2021).

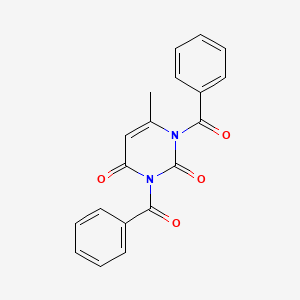

Chemical Reactions and Properties

Triazaspirocycles can undergo a variety of chemical reactions, including bromination, cyanoethylation, and alkylation, to produce mono- and di-substituted derivatives. These reactions not only demonstrate the compounds' chemical versatility but also allow for the synthesis of derivatives with potentially enhanced biological activities (Kuroyan et al., 1986).

Physical Properties Analysis

The physical properties of triazaspirocycles, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. For instance, the crystal structure analysis can reveal the presence of supramolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and stability (Zeng et al., 2021).

Propriétés

IUPAC Name |

1,10-dimethyl-4-[2-(triazol-1-yl)acetyl]-1,4,10-triazaspiro[5.6]dodecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c1-18-7-5-15(4-3-13(18)22)12-20(10-9-19(15)2)14(23)11-21-8-6-16-17-21/h6,8H,3-5,7,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDHITCYSRLQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[3-(3-fluorophenyl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655738.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide](/img/structure/B5655749.png)

![3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5655752.png)

![(3R*,4S*)-3,4-dimethyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinol](/img/structure/B5655755.png)

![2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5655756.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5655761.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(methylamino)isonicotinamide](/img/structure/B5655763.png)

![7-methyl-2-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5655784.png)

![ethyl 4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B5655808.png)

![1-(cyclopentylcarbonyl)-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-4-piperidinecarboxamide](/img/structure/B5655822.png)

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5655825.png)

![2-(3-methoxypropyl)-8-(1H-pyrrol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5655849.png)